triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate
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Overview
Description
triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate, is a specialized compound known for its unique properties and applications. It is a type of perfluoropolyether that has been modified with silyltriethoxy groups at its terminal ends. This modification enhances its chemical stability, thermal resistance, and hydrophobicity, making it suitable for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluoropolyether, silyltriethoxy terminated, typically involves the following steps:
Oxidation of Hexafluoropropylene: The process begins with the oxidation of hexafluoropropylene, which is initiated either by UV irradiation or by the action of elemental fluorine at low temperatures (below -30°C).
Formation of Perfluoropolyether Peroxide: This oxidation results in the formation of perfluoropolyether peroxide with fluoroanhydride terminal groups.
Reaction with Triethoxysilane: The perfluoropolyether peroxide is then reacted with triethoxysilane under controlled conditions to introduce the silyltriethoxy groups at the terminal ends.
Industrial Production Methods: Industrial production of perfluoropolyether, silyltriethoxy terminated, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced reactors and purification techniques is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially at elevated temperatures or in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen or metal hydrides.
Substitution: The silyltriethoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidation products may include various perfluorinated compounds with different functional groups.
Reduction: Reduction typically yields perfluoropolyether derivatives with reduced functional groups.
Substitution: Substitution reactions result in the formation of new perfluoropolyether derivatives with different terminal groups.
Scientific Research Applications
triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of perfluoropolyether, silyltriethoxy terminated, is primarily based on its unique molecular structure. The perfluoropolyether backbone provides chemical and thermal stability, while the silyltriethoxy groups enhance its reactivity and compatibility with various substrates. The compound interacts with molecular targets through hydrophobic interactions and chemical bonding, leading to its desired effects in different applications .
Comparison with Similar Compounds
Perfluoropolyether (PFPE): A class of compounds with similar perfluorinated backbones but different terminal groups.
Perfluoropolyether, silyltrimethoxy terminated: Similar to the silyltriethoxy terminated variant but with trimethoxy groups at the terminal ends.
Perfluoropolyether, carboxyl terminated: A variant with carboxyl groups at the terminal ends.
Uniqueness: triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate, stands out due to its enhanced reactivity and compatibility with various substrates, making it suitable for a broader range of applications compared to other perfluoropolyether derivatives .
Properties
CAS No. |
223557-70-8 |
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Molecular Formula |
C14H30F4O8Si2 |
Molecular Weight |
458.55 g/mol |
IUPAC Name |
triethyl (1,1,2,2-tetrafluoro-2-triethoxysilyloxyethyl) silicate |
InChI |
InChI=1S/C14H30F4O8Si2/c1-7-19-27(20-8-2,21-9-3)25-13(15,16)14(17,18)26-28(22-10-4,23-11-5)24-12-6/h7-12H2,1-6H3 |
InChI Key |
BZRPITQVARKEJW-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OCC)OC(C(O[Si](OCC)(OCC)OCC)(F)F)(F)F |
Canonical SMILES |
CCO[Si](OCC)(OCC)OC(C(O[Si](OCC)(OCC)OCC)(F)F)(F)F |
Origin of Product |
United States |
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